Enhanced Lipophilicity for Membrane Permeability
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate exhibits a calculated partition coefficient (XLogP3) of 4.9, indicating significantly higher lipophilicity compared to the methyl ester analog Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, which has an XLogP3 of approximately 4.2 . This difference in lipophilicity is crucial for optimizing passive membrane permeability and oral bioavailability in drug development programs .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate (CAS 2404733-79-3): approximately 4.2 |
| Quantified Difference | Target compound is approximately 0.7 units more lipophilic on the XLogP3 scale |
| Conditions | Calculated property based on molecular structure using XLogP3 algorithm |
Why This Matters
This increased lipophilicity is a key differentiator for medicinal chemists seeking to improve the drug-likeness and membrane permeability of lead compounds, as a higher XLogP value is often correlated with enhanced passive diffusion across lipid bilayers, a critical parameter in early-stage drug discovery.
